molecular formula C15H11Cl2FN2O3 B14178175 Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- CAS No. 870998-03-1

Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-

Cat. No.: B14178175
CAS No.: 870998-03-1
M. Wt: 357.2 g/mol
InChI Key: ULMUOIQQLFNDLY-UHFFFAOYSA-N
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Description

Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2,4-dichlorophenyl group, a 4-fluoro group, and a 3-nitro group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvents such as N,N-dimethylformamide (DMF) and catalysts like triethylamine are commonly used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- is unique due to the specific combination of substituents on the benzamide core. The presence of the 4-fluoro and 3-nitro groups, along with the 2,4-dichlorophenyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

870998-03-1

Molecular Formula

C15H11Cl2FN2O3

Molecular Weight

357.2 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitrobenzamide

InChI

InChI=1S/C15H11Cl2FN2O3/c16-11-3-1-9(12(17)8-11)5-6-19-15(21)10-2-4-13(18)14(7-10)20(22)23/h1-4,7-8H,5-6H2,(H,19,21)

InChI Key

ULMUOIQQLFNDLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])F

Origin of Product

United States

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